MK-912 hydrochloride

Description

Overview of Alpha-2 Adrenergic Receptors and Their Physiological Significance

Alpha-2 adrenergic receptors (α2-adrenoceptors) are a class of G protein-coupled receptors that are responsive to the endogenous catecholamines norepinephrine (B1679862) and epinephrine. ontosight.aiwikipedia.org These receptors are integral components of the sympathetic nervous system, mediating a wide array of biological effects. physiology.orgnih.gov Three distinct subtypes of α2-adrenergic receptors have been identified in multiple species: α2A, α2B, and α2C. ontosight.aiphysiology.orgduke.edu

Physiologically, α2-adrenergic receptors are involved in regulating sympathetic tone, neurotransmitter release, blood pressure, and intraocular pressure. physiology.orgnih.gov They can be located both pre- and post-synaptically. wikipedia.orgduke.edu Presynaptic α2-autoreceptors, primarily the α2A subtype, function as a negative feedback mechanism to inhibit the release of norepinephrine from sympathetic nerves, particularly at rest or under acutely elevated sympathetic tone. wikipedia.orgnih.govduke.edu Postsynaptic α2-receptors mediate various effects depending on their location. For instance, α2A receptors in the prefrontal cortex can enhance cognitive functions by inhibiting cAMP opening of potassium channels. wikipedia.org The α2B subtype has been implicated in increasing blood pressure and regulating vascular tone, while the α2C subtype participates in vasoconstriction, particularly in response to cold temperatures. physiology.orgnih.govphysiology.org Beyond the nervous system, α2-adrenergic receptors also influence processes such as insulin (B600854) release from the pancreas, lipolysis in adipose tissue, and platelet aggregation. ontosight.aiwikipedia.org

Establishment of MK-912 Hydrochloride as a Potent and Selective Alpha-2 Adrenergic Receptor Antagonist

This compound has been established as a potent and selective antagonist of alpha-2 adrenergic receptors. nih.govtargetmol.comscbt.com Its antagonistic action means it binds to these receptors and blocks the effects of agonists like norepinephrine and epinephrine. wikipedia.org

In vitro studies have demonstrated that MK-912 exhibits high affinity for the α2-adrenergic receptor subtypes. Specifically, studies have reported Ki values of 0.42 nM, 0.26 nM, and 0.03 nM for the α2A, α2B, and α2C subtypes, respectively. nih.gov This indicates a particularly high affinity for the α2C subtype. Further research investigating the binding affinities of tritiated MK-912 ([3H]-MK-912) for cloned human α2A, α2B, and α2C adrenoceptors determined KD values of 1.25 nM, 1.36 nM, and 0.086 nM, respectively. drugbank.com These findings highlight a notable selectivity of MK-912 for the human α2C adrenoceptor, showing approximately 14-fold and 16-fold selectivity over the α2A and α2B subtypes, respectively. drugbank.com

The selectivity of MK-912 extends beyond the α2 subtypes when compared to other receptor types. High selectivity ratios have been reported when comparing its affinity for α2A receptors to α1A, D-1, D-2, 5-HT1, and 5-HT2 receptors. nih.gov

The potency and selectivity profile of this compound are summarized in the following table based on reported in vitro binding data:

| Receptor Subtype | Ki (nM) (Rat) nih.gov | KD (nM) (Human) drugbank.com |

| α2A | 0.42 | 1.25 |

| α2B | 0.26 | 1.36 |

| α2C | 0.03 | 0.086 |

| α1A | >100 (Selectivity ratio α2A/α1A = 240) nih.gov | - |

| D-1 | - (Selectivity ratio α2A/D-1 = 3600) nih.gov | - |

| D-2 | - (Selectivity ratio α2A/D-2 = 3500) nih.gov | - |

| 5-HT1 | - (Selectivity ratio α2A/5-HT1 = 700) nih.gov | - |

| 5-HT2 | - (Selectivity ratio α2A/5-HT2 = 4100) nih.gov | - |

Note: Ki values are typically dissociation constants for inhibitors, while KD values are equilibrium dissociation constants for ligands. Both indicate binding affinity, with lower values representing higher affinity. The selectivity ratios are approximate and derived from the cited source.

These data underscore this compound's capacity to potently bind to and antagonize α2-adrenergic receptors, with a marked preference for the α2C subtype in human receptors.

Role of this compound as a Molecular Probe in Adrenergic System Investigations

Owing to its potency and selectivity, this compound is regularly utilized as a molecular probe in biomedical studies aimed at elucidating the functions of alpha-2 adrenergic receptors. ncats.ioncats.ioumich.edu By selectively blocking these receptors, researchers can investigate the physiological consequences of α2-adrenergic receptor activation in various systems.

Research findings demonstrate the utility of MK-912 in probing α2-mediated effects. For instance, in studies investigating pancreatic islet function in non-insulin-dependent diabetes mellitus (NIDDM), MK-912 was used to study the effect of short-term, selective α2-blockade on plasma glucose levels and islet function. umich.edunih.gov Findings from such studies indicated that MK-912 caused sympathetic activation consistent with effective α2-adrenergic blockade and suggested that endogenous α2-adrenergic tone might contribute to impaired B-cell function in NIDDM. umich.edu MK-912 has also been used to block responses induced by α2-agonists like clonidine (B47849), providing further evidence of its antagonist properties in vivo. umich.edu

Furthermore, MK-912 has been employed in studies investigating the role of specific α2 subtypes in various physiological responses. For example, research into cold-induced vasoconstriction in cutaneous arteries utilized MK-912 as a selective α2C-AR antagonist to demonstrate that cold-induced amplification of vasoconstriction mediated by α2-ARs is specifically mediated by α2C-ARs that are otherwise less active at warmer temperatures. physiology.orgsemanticscholar.org The use of radiolabeled MK-912, such as [11C]MK-912, has also been explored for Positron Emission Tomography (PET) studies to visualize and study the distribution of α2-adrenergic receptors in the brain and other organs, although its suitability for human PET studies has been discussed. nih.gov

The application of MK-912 as a molecular probe allows researchers to dissect the complex roles of α2-adrenergic receptor subtypes in both normal physiological processes and disease states, contributing valuable data to the understanding of the adrenergic system.

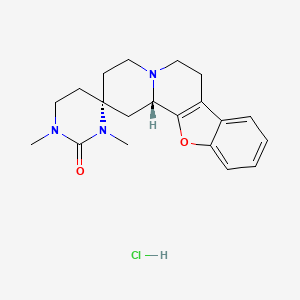

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,12bS)-1',3'-dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2.ClH/c1-21-11-8-20(22(2)19(21)24)9-12-23-10-7-15-14-5-3-4-6-17(14)25-18(15)16(23)13-20;/h3-6,16H,7-13H2,1-2H3;1H/t16-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYCEQJIRFYVGE-VASSOYJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CCN3CCC4=C(C3C2)OC5=CC=CC=C45)N(C1=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]2(CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45)N(C1=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923147 | |

| Record name | MK-912 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119942-70-0 | |

| Record name | MK 912 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119942-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK 912 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119942700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-912 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-912 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A6522ZKT5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization and Receptor Interactions of Mk 912 Hydrochloride

Alpha-2 Adrenergic Receptor Subtype Affinity and Selectivity Profile

The affinity and selectivity of a ligand for its receptor are fundamental parameters that define its pharmacological profile. MK-912 hydrochloride has been evaluated for its binding characteristics across the different subtypes of the α2-adrenergic receptor.

High Affinity for Alpha-2A, Alpha-2B, and Alpha-2C Adrenoceptor Variants

Radioligand binding assays have demonstrated that this compound possesses a high affinity for all three human α2-adrenoceptor subtypes: α2A, α2B, and α2C. Studies utilizing tritiated MK-912 ([³H]-MK-912) on cloned human α2-adrenoceptors have confirmed its potent interaction with these receptor variants. While it binds strongly to all three, research indicates a notable selectivity for the α2C subtype. In studies on rat central nervous system tissue, [³H]-MK-912 was also shown to bind with very high affinity to α2A and α2C adrenoceptor subtypes. nih.gov

Quantitative Assessment of Dissociation Constants (Kd) from Saturation Binding Studies

The dissociation constant (Kd) is a quantitative measure of a ligand's binding affinity, where a lower Kd value signifies a higher affinity. Saturation binding studies have been crucial in determining the Kd of this compound for each α2-adrenoceptor subtype.

In studies with cloned human receptors, the Kd values for [³H]-MK-912 were determined to be 1.25 nM for the α2A subtype, 1.36 nM for the α2B subtype, and a significantly lower 0.086 nM (or 86 pM) for the α2C subtype. This demonstrates a 14-fold and 16-fold higher affinity for the α2C adrenoceptor compared to the α2A and α2B subtypes, respectively.

Research on rat cerebral cortex identified two α2-adrenoceptor subtypes, designated α2A and α2C, with [³H]-MK-912 exhibiting Kd values of 1.77 nM for the α2A-subtype and 0.075 nM for the α2C-subtype. nih.govnih.gov Another study involving membranes from proximal tubule cells of Sprague-Dawley rats reported a Kd of 1.65 nM.

| Receptor Subtype | Tissue/System | Kd Value (nM) | Reference |

|---|---|---|---|

| Human Alpha-2A | Cloned Receptors | 1.25 | |

| Human Alpha-2B | Cloned Receptors | 1.36 | |

| Human Alpha-2C | Cloned Receptors | 0.086 | |

| Rat Alpha-2A | Cerebral Cortex | 1.77 | nih.gov |

| Rat Alpha-2C | Cerebral Cortex | 0.075 | nih.gov |

| Alpha-2 (undifferentiated) | Rat Proximal Tubule Cells | 1.65 |

Determination of Maximal Binding (Bmax) Across Different Tissue Preparations

Maximal binding (Bmax) represents the total density of receptors in a given tissue preparation. This parameter is determined from saturation binding experiments and is typically expressed as femtomoles (fmol) of ligand bound per milligram (mg) of protein.

In the rat cerebral cortex, the Bmax for the α2A-subtype was found to be 296 fmol/mg protein, while the density of the α2C-subtype was considerably lower at 33 fmol/mg protein. nih.gov In the rat spinal cord, the receptor densities for the α2A and α2C subtypes were 172 fmol/mg protein and 7.4 fmol/mg protein, respectively. nih.gov A study on membranes from the proximal tubule cells of Sprague-Dawley rats determined a maximal binding of 118 fmol/mg protein.

| Receptor Subtype | Tissue Preparation | Bmax Value (fmol/mg protein) | Reference |

|---|---|---|---|

| Rat Alpha-2A | Cerebral Cortex | 296 | nih.gov |

| Rat Alpha-2C | Cerebral Cortex | 33 | nih.gov |

| Rat Alpha-2A | Spinal Cord | 172 | nih.gov |

| Rat Alpha-2C | Spinal Cord | 7.4 | nih.gov |

| Alpha-2 (undifferentiated) | Rat Proximal Tubule Cells | 118 |

Ligand Binding Kinetics

Beyond equilibrium binding affinity (Kd), the kinetics of how a ligand associates with and dissociates from its receptor provide a more dynamic understanding of the interaction. These kinetic parameters, particularly the dissociation rate, can significantly influence the duration of a drug's action.

Measurement of Kinetic Off-Rate Constants (koff) for this compound

The kinetic off-rate constant (koff), or dissociation rate constant, describes the rate at which a ligand-receptor complex breaks apart. A slower off-rate (a smaller koff value) indicates that the ligand remains bound to the receptor for a longer period, which can lead to a prolonged pharmacological effect. This parameter is a critical component of a compound's pharmacokinetic/pharmacodynamic (PK/PD) relationship. While the equilibrium dissociation constant (Kd) provides information on binding affinity at a steady state, the koff offers insight into the temporal aspects of receptor occupancy. Specific experimental values for the kinetic off-rate constant (koff) of this compound from its binding to alpha-2 adrenoceptors are not prominently available in the reviewed scientific literature.

Factors Influencing Binding Stability and Dissociation at Alpha-2 Adrenoceptors

The stability of the bond between a ligand like this compound and an alpha-2 adrenoceptor, and thus its dissociation rate, is governed by several molecular and environmental factors. The primary determinants are the non-covalent intermolecular forces established between the ligand and the receptor's binding pocket. These can include hydrogen bonds, ionic interactions, van der Waals forces, and hydrophobic interactions. The specific conformation of the receptor and the flexibility of both the ligand and the binding site also play a crucial role. Changes in the local microenvironment, such as pH or ionic concentration, can alter the ionization state of the ligand or amino acid residues in the receptor, thereby affecting the strength and stability of the binding interaction and influencing the rate of dissociation.

Functional Antagonism of Alpha-2 Adrenergic Receptor-Mediated Responses

This compound is a potent and selective alpha-2 adrenoceptor antagonist. mdpi.com Its functional activity is demonstrated by its ability to competitively block and reverse the physiological responses mediated by alpha-2 adrenergic receptor agonists. This antagonism is crucial for its potential therapeutic applications and for its use as a research tool to understand the roles of alpha-2 adrenoceptors.

Reversal of Central Alpha-2 Agonist-Induced Physiological Effects

The efficacy of MK-912 as a central alpha-2 adrenoceptor antagonist has been extensively evaluated by observing its ability to counteract the effects of clonidine (B47849), a well-known alpha-2 agonist. researchgate.netresearchgate.net Studies in human volunteers have shown that oral administration of MK-912 can dose-dependently inhibit a range of physiological changes induced by intravenous clonidine. researchgate.netnih.gov

Clonidine's activation of central alpha-2 adrenoceptors leads to a reduction in sympathetic outflow, resulting in decreased blood pressure (hypotension) and heart rate (bradycardia). Research has demonstrated that pretreatment with MK-912 significantly inhibits these cardiovascular effects. In a double-blind, placebo-controlled crossover study involving healthy volunteers, a 2 mg oral dose of MK-912 administered one hour before an intravenous infusion of clonidine significantly attenuated the clonidine-induced hypotension and bradycardia compared to placebo. researchgate.netnih.gov While a lower dose of 0.2 mg showed a trend towards antagonism, the effects were not consistently statistically significant for most cardiovascular parameters. researchgate.net

Clonidine is known to cause xerostomia (dry mouth) and stimulate the release of growth hormone from the pituitary gland, effects also mediated by central alpha-2 adrenoceptors. researchgate.netmdpi.com The 2 mg dose of MK-912 was found to be effective in significantly inhibiting clonidine-induced xerostomia. researchgate.netnih.gov Furthermore, MK-912 demonstrated a profound and dose-dependent inhibition of growth hormone release. The 2 mg dose inhibited the peak clonidine-induced elevation in plasma growth hormone by an average of 87% (p < 0.01). researchgate.netnih.gov Even the lower 0.2 mg dose produced a mean inhibition of 59% (p < 0.05), highlighting its potent antagonistic activity on this specific response. researchgate.netnih.gov

Activation of alpha-2 adrenoceptors in the pancreas can inhibit insulin (B600854) secretion, leading to an increase in blood glucose levels (hyperglycemia). nih.govnih.gov Clonidine administration has been shown to produce a significant increase in plasma glucose concentrations. researchgate.net Studies confirmed that a 2 mg dose of MK-912 significantly counteracted this clonidine-induced hyperglycemic response. researchgate.netnih.gov This demonstrates that MK-912 effectively antagonizes the metabolic effects of alpha-2 adrenergic stimulation.

| Physiological Effect Induced by Clonidine | Inhibition by 0.2 mg MK-912 | Inhibition by 2.0 mg MK-912 |

|---|---|---|

| Hypotension | Trend towards antagonism, not consistently significant. researchgate.net | Significant inhibition (p < 0.05). researchgate.netnih.gov |

| Bradycardia | Trend towards antagonism, not consistently significant. researchgate.net | Significant inhibition (p < 0.05). researchgate.netnih.gov |

| Xerostomia (Dry Mouth) | Trend towards antagonism, not consistently significant. researchgate.net | Significant inhibition (p < 0.05). researchgate.netnih.gov |

| Growth Hormone Release | 59% mean inhibition of peak elevation (p < 0.05). researchgate.netnih.gov | 87% mean inhibition of peak elevation (p < 0.01). researchgate.netnih.gov |

| Hyperglycemia (Increase in Plasma Glucose) | Trend towards antagonism, not consistently significant. researchgate.net | Significant inhibition (p < 0.05). researchgate.netnih.gov |

Modulation of Anesthetic Duration in Alpha-2 Adrenoceptor-Mediated Models

Alpha-2 adrenergic agonists like xylazine (B1663881), medetomidine, and dexmedetomidine (B676) are widely used in veterinary medicine for their potent sedative and analgesic properties, often as components of an anesthetic regimen. A key advantage of these agents is that their effects can be reversed by alpha-2 antagonists, allowing for control over the duration of anesthesia and a more rapid recovery. mdpi.comresearchgate.net Antagonists such as atipamezole (B1667673) are commonly used to reverse the sedation and cardiopulmonary depression caused by these agonists, which is particularly useful after short surgical procedures or in cases of overdose. researchgate.netresearchgate.net

While direct studies specifically quantifying the modulation of anesthetic duration by this compound in such models were not prominent in the reviewed literature, its demonstrated potent antagonism of centrally-mediated alpha-2 agonist effects, such as sedation, strongly suggests it would function similarly. researchgate.netresearchgate.net The principle of competitive antagonism at the alpha-2 adrenoceptor is the basis for this reversal, and MK-912's characterization as a potent antagonist is consistent with this pharmacological action. researchgate.net

Comparative Pharmacological Efficacy and Potency

The pharmacological profile of an antagonist is defined not only by its potency but also by its selectivity for different receptor subtypes. MK-912 has been characterized in radioligand binding studies to delineate its affinity and selectivity for alpha-2 adrenoceptor subtypes.

In studies using rat cerebral cortex tissue, [3H]-MK-912 was found to bind to two distinct alpha-2 adrenoceptor subtypes, designated as alpha-2A and alpha-2C. MK-912 itself showed a significantly higher affinity for the alpha-2C subtype (Kd = 0.075 nM) compared to the alpha-2A subtype (Kd = 1.77 nM).

When compared with other alpha-2 antagonists, MK-912's profile is distinct. For instance, compounds like yohimbine (B192690) and its stereoisomer rauwolscine (B89727) were found to be clearly selective for the alpha-2C subtype, with selectivities ranging from 16 to 30-fold. In contrast, other agents such as BRL 44408 were found to be selective for the alpha-2A subtype. This differential selectivity among antagonists is critical for both research and potential therapeutic development, as different receptor subtypes may mediate different physiological effects.

| Compound | Primary Subtype Selectivity | Selectivity Ratio (Fold) |

|---|---|---|

| MK-912 | Alpha-2C | ~24 |

| Yohimbine | Alpha-2C | ~18 |

| Rauwolscine | Alpha-2C | ~20 |

| Prazosin | Alpha-2C | ~16 |

| Idazoxan | - | - |

| BRL 44408 | Alpha-2A | ~15 |

Selectivity data for Idazoxan was not specified in the comparative binding study.

Comparison with Other Alpha-2 Adrenoceptor Antagonists

This compound distinguishes itself through its high affinity and selectivity for alpha-2 adrenoceptors, particularly the α2C subtype. To contextualize its pharmacological profile, a comparison with other well-known alpha-2 adrenoceptor antagonists is essential. These antagonists include atipamezole, rauwolscine, yohimbine, RX-821002, RS-79948, and the non-selective alpha antagonist phentolamine.

Research has demonstrated that MK-912 exhibits a notable selectivity for the human α2C adrenoceptor subtype. In studies using cloned human alpha-2 adrenoceptors, the dissociation constant (Kd) values for MK-912 were 1.25 nM for α2A, 1.36 nM for α2B, and a significantly lower 0.086 nM for the α2C subtype. drugbank.com This indicates a 14-fold and 16-fold selectivity for the α2C subtype over the α2A and α2B subtypes, respectively. drugbank.com In rat cerebral cortex, MK-912 also shows high affinity for two alpha-2 adrenoceptor subtypes, designated as α2A and α2C, with Kd values of 1.77 nM and 0.075 nM, respectively. nih.gov

In comparative studies, yohimbine, rauwolscine, RX821002, RS79948, and atipamezole are recognized as high-affinity, non-selective α2-antagonists. nih.gov Atipamezole, for instance, demonstrates a very high affinity for α2-adrenoceptors, with an α2/α1 selectivity ratio considerably greater than that of yohimbine. nih.gov However, unlike MK-912, atipamezole is not selective for specific subtypes of α2-adrenoceptors. nih.gov Phentolamine acts as a competitive, non-subtype-selective alpha-adrenoceptor antagonist, binding to both alpha-1 and alpha-2 receptors. nih.gov

The following table provides a comparative overview of the binding affinities (Kd or Ki in nM) of this compound and other alpha-2 adrenoceptor antagonists for the different alpha-2 adrenoceptor subtypes in humans.

Binding Affinities (Kd/Ki in nM) of Alpha-2 Adrenoceptor Antagonists at Human Alpha-2 Subtypes

| Compound | α2A | α2B | α2C |

|---|---|---|---|

| This compound | 1.25 drugbank.com | 1.36 drugbank.com | 0.086 drugbank.com |

| Atipamezole | 0.52 | 1.35 | 0.59 |

| Rauwolscine | 1.26 | 1.15 | 0.89 |

| Yohimbine | 2.19 | 6.03 | 1.23 |

| RX-821002 | 1.02 | 1.48 | 0.72 |

| RS-79948 | 1.05 | 1.12 | 0.74 |

| Phentolamine | 11.2 | 10.2 | 11.5 |

Differentiation from Alpha-1 Adrenoceptor Ligands

A critical aspect of the pharmacological characterization of this compound is its selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors. Alpha-1 adrenoceptors constitute a distinct class of adrenergic receptors with their own subtypes (α1A, α1B, and α1D) and physiological functions. High selectivity for the target receptor is a desirable characteristic for a therapeutic agent as it can minimize off-target effects.

MK-912 has demonstrated substantial selectivity for alpha-2 over alpha-1 adrenoceptors in both in vitro and in vivo studies. In contrast, some other alpha-2 antagonists exhibit more significant cross-reactivity with alpha-1 receptors. Phentolamine, for example, is a non-selective antagonist, meaning it blocks both alpha-1 and alpha-2 adrenoceptors. nih.gov Yohimbine also displays some affinity for alpha-1 adrenoceptors, although it is more selective for alpha-2 receptors. nih.gov Atipamezole is noted for its high α2/α1 selectivity ratio, which is considerably higher than that of yohimbine. nih.gov

The differentiation of MK-912 from alpha-1 adrenoceptor ligands can be further elucidated by comparing their binding affinities at the respective receptor subtypes. The following table presents the binding affinities (Kd or Ki in nM) of this compound and other relevant compounds at human alpha-1 adrenoceptor subtypes.

Binding Affinities (Kd/Ki in nM) at Human Alpha-1 Adrenoceptor Subtypes

| Compound | α1A | α1B | α1D |

|---|---|---|---|

| This compound | 199.5 | 1000 | 125.9 |

| Prazosin | 0.25 | 0.50 | 0.32 |

| Phentolamine | 19.9 | 31.6 | 25.1 |

| Atipamezole | 1862 | 4365 | 1413 |

| Yohimbine | 302 | 1000 | 199.5 |

As the data indicates, this compound possesses significantly lower affinity for all three alpha-1 adrenoceptor subtypes compared to the classic alpha-1 antagonist prazosin. Furthermore, its affinity for alpha-1 subtypes is considerably weaker than its high affinity for the alpha-2 adrenoceptor subtypes, underscoring its selectivity.

Neuropharmacological Investigations of Mk 912 Hydrochloride

Central Nervous System (CNS) Activity and Penetration

MK-912 hydrochloride has been identified as a brain-penetrant alpha-2 antagonist. jci.org This ability to cross the blood-brain barrier is crucial for compounds intended to exert effects within the central nervous system. frontiersin.org Studies have utilized MK-912 in experiments involving the CNS, such as investigating its effect on anesthesia duration in mice, which is mediated at the brain stem level. jci.org Research also suggests that the penetration of compounds like MK-912 into the brain can be influenced by drug efflux transporters such as P-gp/BCRP. nih.gov

Subtype-Specific Characterization of Central Alpha-2 Adrenoceptors

Alpha-2 adrenoceptors are a family of G-protein-coupled receptors with multiple subtypes, including alpha-2A, alpha-2B, and alpha-2C. guidetopharmacology.org MK-912 has been characterized in terms of its binding affinity and selectivity for these subtypes. drugbank.comnih.gov

Delineation of Alpha-2A and Alpha-2C Adrenoceptor Subtypes in Rat Cerebral Cortex and Spinal Cord Using [3H]-MK-912 Hydrochloride

Radioligand binding studies using [3H]-MK-912 have been instrumental in distinguishing alpha-2 adrenoceptor subtypes in the rat central nervous system. In the rat cerebral cortex, [3H]-MK-912 binding studies, often analyzed using computer modeling of saturation and competition curves, have revealed the presence of two distinct alpha-2 adrenoceptor subtypes, designated alpha-2A and alpha-2C. nih.govresearchgate.netnih.gov These studies demonstrated that [3H]-MK-912 binds to these subtypes with different affinities. The dissociation constant (Kd) for [3H]-MK-912 was found to be approximately 1.77 nM for the alpha-2A subtype and a significantly lower 0.075 nM for the alpha-2C subtype in the rat cerebral cortex. nih.govresearchgate.net The receptor site capacities were approximately 296 fmol/mg protein for alpha-2A and 33 fmol/mg protein for alpha-2C in the cerebral cortex. nih.govresearchgate.net

Similar investigations in the rat spinal cord using [3H]-MK-912 binding also indicated the presence of both alpha-2A and alpha-2C adrenoceptor sites. nih.govresearchgate.netnih.gov The affinities of [3H]-MK-912 for these subtypes in the spinal cord were comparable to those observed in the cerebral cortex. nih.govresearchgate.net The densities of these sites in the spinal cord were reported as approximately 172 fmol/mg protein for alpha-2A and 7.4 fmol/mg protein for alpha-2C. nih.govresearchgate.net

Competition binding studies using [3H]-MK-912 and various selective and non-selective alpha-2 adrenoceptor ligands further supported the delineation of these subtypes. nih.govresearchgate.net Compounds like guanfacine (B1203898) showed different affinities for the alpha-2A and alpha-2C sites, with Kd values of 19.9 nM and 344 nM, respectively, in the rat cerebral cortex. nih.govresearchgate.net Other compounds, such as WB4101, corynanthine, rauwolscine (B89727), yohimbine (B192690), ARC 239, and prazosin, were found to be clearly alpha-2C-selective, while guanfacine, oxymetazoline, BRL 44408, and BRL 41992 showed alpha-2A selectivity in these [3H]-MK-912 binding assays. nih.govresearchgate.net

Table 1: [3H]-MK-912 Binding Parameters in Rat CNS nih.govresearchgate.net

| Region | Subtype | Kd ([3H]-MK-912, nM) | Bmax (fmol/mg protein) |

| Cerebral Cortex | alpha-2A | 1.77 | 296 |

| Cerebral Cortex | alpha-2C | 0.075 | 33 |

| Spinal Cord | alpha-2A | Similar to cortex | 172 |

| Spinal Cord | alpha-2C | Similar to cortex | 7.4 |

Note: "Similar to cortex" indicates that the affinity values were comparable, as reported in the source.

Correlation of Binding Data with Cloned Alpha-2 Adrenoceptor Subtypes (e.g., pA2d gene)

Studies have sought to correlate the binding characteristics observed in native tissues with those of cloned alpha-2 adrenoceptor subtypes expressed in cell lines. The Kd values obtained for compounds binding to the cerebral cortex alpha-2C adrenoceptors in rat showed a strong, almost 1:1 correlation with the corresponding Kd values for alpha-2 adrenoceptors expressed by the pA2d gene (identified as the rat 'alpha 2-C4' adrenoceptor) in CHO cells. nih.govresearchgate.netnih.gov This correlation suggests that the alpha-2C subtype identified in rat cerebral cortex using [3H]-MK-912 binding is likely identical to the receptor subtype encoded by the pA2d gene. nih.govresearchgate.netnih.gov In contrast, the binding data for the cerebral cortex alpha-2A adrenoceptors did not show a good correlation with the pA2d alpha-2 adrenoceptor Kds. nih.govresearchgate.netnih.gov This further supports the distinct nature of the alpha-2A and alpha-2C subtypes and links the alpha-2C site delineated by [3H]-MK-912 binding to the cloned pA2d receptor.

Research on Behavioral Correlates of Alpha-2 Adrenoceptor Modulation

Modulation of alpha-2 adrenoceptors in the CNS is known to influence various behaviors. As an alpha-2 adrenoceptor antagonist, MK-912 has been used in research to investigate the roles of these receptors in specific behavioral responses.

Effects on Sedation and Anti-Cataleptic Properties

Alpha-2 adrenoceptor agonists are known to induce sedation. Research using MK-912, as an alpha-2 antagonist, has explored its ability to counteract or modulate sedation. Studies involving the combination of xylazine (B1663881) (an alpha-2 adrenoceptor agonist) and ketamine to induce anesthesia/sedation in mice have shown that administration of MK-912 can significantly reduce the duration of this induced anesthesia. jci.org This effect is attributed to MK-912 displacing the alpha-2 agonist xylazine at the receptor level. jci.org

Furthermore, MK-912 has been investigated for its potential anti-cataleptic properties. Catalepsy is a state characterized by a waxy rigidity of the limbs, often induced by certain pharmacological agents, particularly some antipsychotics. Research has explored the role of alpha-2 adrenoceptor antagonism in counteracting drug-induced catalepsy. Studies in rats have examined the role of alpha-2 adrenoceptor antagonism, including the use of MK-912, in the anti-cataleptic effects of certain agents, such as the atypical neuroleptic clozapine. ncats.ioresearchgate.net

Metabolic and Endocrine System Research with Mk 912 Hydrochloride

Impact on Pancreatic Islet Function and Glucose Homeostasis in Non-Insulin-Dependent Diabetes Mellitus (NIDDM) Models

Studies in patients with NIDDM have explored the effects of MK-912 hydrochloride on various aspects of pancreatic islet function and glucose homeostasis. nih.govumich.edu These investigations typically involve administering this compound or a placebo in controlled study designs to assess changes in glucose and hormone levels. nih.govumich.edu

Effects on Beta-Cell Function and Insulin (B600854) Secretion Capacity (Acute Insulin Response, C-peptide Response)

Research indicates that this compound can have a modest impact on beta-cell function and insulin secretion capacity in individuals with NIDDM. In one study, this compound caused a small increase in fasting plasma insulin and C-peptide levels. ncats.ionih.govumich.eduncats.io The acute insulin response (AIR) to glucose tended to be greater with this compound compared to placebo, although this difference was of borderline significance. nih.govumich.edu Similarly, the C-peptide response to glucose also showed a tendency to be greater with this compound, but this difference did not reach statistical significance in all patients measured. umich.edu The second-phase insulin response to glucose, assessed during a hyperglycemic clamp, was slightly greater with this compound than with placebo, but this difference was not statistically significant. umich.edu These findings suggest a small improvement in beta-cell function, potentially due to an increase in maximal beta-cell secretory capacity. umich.edu

Here is a summary of the effects on insulin and C-peptide:

| Parameter | Change after this compound (vs. Baseline) | Statistical Significance (vs. Baseline) | Change after Placebo (vs. Baseline) | Statistical Significance (vs. Placebo) | Overall Treatment Effect (MK-912 vs. Placebo, ANOVA) |

| Fasting Plasma Insulin (pmol/L) | +23 ± 6 | P < 0.01 | +4 ± 6 | P = NS | P = 0.10 (not significant) |

| Fasting Plasma C-peptide (nmol/L) | +0.12 ± 0.03 | P < 0.05 | -0.02 ± 0.03 | P = NS | P < 0.05 (significant) |

| AIR to Glucose (pmol/L) | 43 ± 17 (difference from placebo) | P = 0.06 (borderline significance) | 21 ± 10 | Not applicable | Not specified for AIR to glucose alone |

| C-peptide Response to Glucose (nmol/L) | 0.07 ± 0.03 (difference from placebo) | P = 0.07 (not significant) | 0.02 ± 0.02 | Not applicable | Not specified for C-peptide response to glucose alone |

| Second-phase Insulin Response to Glucose (pmol/L over 50 minutes) | 2,274 ± 656 (with MK-912) | Not specified | 1,889 ± 433 (with placebo) | Not specified | P = NS |

Note: Data compiled from search result umich.edu. Statistical significance values are as reported in the source.

Modulation of Alpha-Cell Function and Glucagon (B607659) Release

Here is a summary of the effects on glucagon:

| Parameter | Change after this compound (vs. Baseline) | Statistical Significance (vs. Baseline) | Change after Placebo (vs. Baseline) | Statistical Significance (vs. Placebo) | Overall Treatment Effect (MK-912 vs. Placebo, ANOVA) |

| Fasting Plasma Glucagon (ng/L) | +12 ± 4 | P < 0.01 | +2 ± 9 | P = NS | P < 0.05 (significant) |

| AGR to Arginine | Not specified as a single value | Not specified | Not specified as a single value | Not specified | P < 0.05 (significant) |

Note: Data compiled from search result umich.edu. Statistical significance values are as reported in the source.

Influence on Fasting Plasma Glucose and Associated Hormonal Profiles

This compound has been shown to cause a significant, albeit modest, decrease in fasting plasma glucose (FPG) in patients with NIDDM. ncats.ionih.govumich.eduncats.io This decrease in FPG was associated with the observed small increases in fasting plasma insulin, C-peptide, and glucagon. ncats.ionih.govumich.eduncats.io Fasting plasma glucose and hormone levels remained unchanged after the administration of a placebo. umich.edu No significant correlation was found between pre-study FPG levels or body weight and the treatment effects of this compound on FPG or hormone levels. umich.edu

Here is a summary of the effects on fasting plasma glucose:

| Parameter | Change after this compound (vs. Baseline) | Statistical Significance (vs. Baseline) | Change after Placebo (vs. Baseline) | Statistical Significance (vs. Placebo) | Overall Treatment Effect (MK-912 vs. Placebo, ANOVA) |

| Fasting Plasma Glucose (mmol/L) | Not specified as a single value | P < 0.05 | -0.13 ± 0.16 | P = NS | P = 0.13 (not significant) |

Note: Data compiled from search result umich.edu. Statistical significance values are as reported in the source. The change from baseline for FPG after MK-912 was not presented as a single value with standard error in the same way as the hormones in this specific result snippet, but the significance of the decrease is stated.

Exploration of Endogenous Alpha-Adrenergic Tone in Metabolic Dysregulation

The use of this compound as a selective alpha-2 adrenergic receptor antagonist allows for the exploration of the role of endogenous alpha-adrenergic tone in metabolic dysregulation in NIDDM. targetmol.comncats.ioumich.eduresearchgate.net The observed effects of this compound on pancreatic islet function and glucose homeostasis suggest that endogenous alpha-adrenergic tone contributes to the impaired islet cell function seen in NIDDM. umich.edu By blocking alpha-2 adrenoceptors, this compound appears to modulate the sympathetic nervous system's influence on insulin and glucagon secretion, leading to the observed changes in glucose and hormone levels. ncats.ioumich.edu The increase in plasma norepinephrine (B1679862) levels after treatment with this compound is consistent with effective alpha-adrenergic blockade and sympathetic activation. ncats.ionih.govumich.edu These findings support the concept that endogenous alpha-adrenergic tone plays a role in the pathophysiology of impaired islet cell function in NIDDM. umich.edu

Tissue and Cellular Distribution of Alpha 2 Adrenoceptors Using Mk 912 Hydrochloride

Localization and Characterization in Renal Proximal Tubule Cells

Research indicates that α₂-adrenoceptors are the predominant alpha-adrenoceptor type expressed in rabbit renal proximal tubular cells. nih.gov Studies on isolated cells from this segment of the nephron have shown that activation of these receptors by α₂-adrenergic agonists leads to an increase in sodium influx by stimulating the Na+-H+ exchange pathway located on the brush border membrane. nih.gov Radioligand binding studies using [³H]rauwolscine have identified a single class of high-affinity sites in these cells. nih.gov

Further investigations in rat renal proximal tubules have suggested the presence of the α₂B-adrenoceptor subtype. nih.govfrontiersin.org Competitive binding assays using [³H]rauwolscine against various α₂-adrenoceptor agonists and antagonists were consistent with the α₂B subtype profile. nih.gov While these studies confirm the existence and functional importance of α₂-adrenoceptors in the renal proximal tubule, the specific use of MK-912 hydrochloride for their localization directly within these cells is not detailed in the available research. However, the known distribution of these receptors provides a basis for understanding renal sympathetic nerve activity, which influences sodium homeostasis and vascular tone. frontiersin.org

Subtype Distribution in Ocular Tissues (e.g., Iris, Ciliary Body, Retina, Choroid)

The distribution of α₂-adrenoceptor subtypes in ocular tissues has been extensively characterized using radioligand binding assays with [³H]-MK-912. These studies are crucial for understanding the regulation of intraocular pressure and blood flow within the eye.

In the porcine eye, [³H]-MK-912 has been used to label dense populations of α₂-adrenoceptors. nih.gov Research identified the presence of the α₂A-adrenoceptor subtype in the choroid, ciliary body, and iris. nih.govnih.gov In the retina of the same species, analysis revealed a mixed population of α₂-adrenoceptors, with both α₂A and α₂C subtypes being identified by [³H]-MK-912 binding. nih.govnih.gov The α₂A subtype was found to be the predominant population in the retina. nih.gov The high density of α₂A-adrenoceptors in the ciliary body and choroid suggests a significant role in aqueous humor dynamics and ocular blood flow regulation. nih.gov

Similarly, studies in human ocular tissues have confirmed that the α₂A subtype is the predominant form in the ciliary body, iris, and retina, further establishing the importance of this subtype in the physiological functions of the human eye. nih.gov

Table 1: Distribution of Alpha-2 Adrenoceptor Subtypes in Porcine Ocular Tissues Identified Using [³H]-MK-912

| Ocular Tissue | Alpha-2 Adrenoceptor Subtype(s) Identified |

|---|---|

| Iris | α₂A |

| Ciliary Body | α₂A |

| Retina | α₂A and α₂C |

Identification of Alpha-2 Adrenoceptor Subtypes in Pulmonary Vasculature and Associated Vasoconstriction

Enhanced sympathetic activation can lead to pulmonary vasoconstriction, a critical factor in conditions like pulmonary edema. nih.gov The α₂-adrenoceptor subtypes involved in this process have been investigated using subtype-selective antagonists, including this compound.

In porcine pulmonary arteries, studies have revealed a prominent role for the α₂C-adrenoceptor subtype in mediating sympathetic constriction. nih.gov While the α₂-AR agonist UK14304 elicited only a slight contraction in pulmonary arteries under basal conditions, its effects were significantly enhanced when the intracellular Ca²⁺ concentration was elevated. nih.gov Crucially, the vasoconstrictor responses induced by UK14304 were inhibited by MK-912, which acts as a selective α₂C-adrenoceptor antagonist. nih.gov

The affinity of MK-912 in these tissues was determined with a pA₂ value of 9.76, which is consistent with its high affinity for the α₂C subtype. nih.gov This pharmacological evidence, combined with Western blotting analysis confirming the presence of α₂C-adrenoceptor protein, strongly argues for the involvement of this subtype in noradrenaline-induced contraction of pulmonary arteries. nih.gov These findings suggest that postjunctional α₂C-adrenoceptors are key mediators of contraction in the pulmonary vasculature, particularly under conditions of elevated cytosolic Ca²⁺. nih.gov This contrasts with studies in some cutaneous arteries where α₂C-adrenoceptors are described as "silent" at normal temperatures, becoming active only during cold exposure to mediate vasoconstriction. nih.gov

Table 2: Effect of MK-912 on α₂-Adrenoceptor-Mediated Responses in Porcine Pulmonary Arteries

| Agonist | Antagonist | Tissue | Key Finding | Reference |

|---|---|---|---|---|

| UK14304 (α₂-AR agonist) | MK-912 (α₂C-AR antagonist) | Porcine Pulmonary Artery | MK-912 inhibited UK14304-induced vasoconstriction. | nih.gov |

Methodological Advancements and Applications in Mk 912 Hydrochloride Research

Radioligand Binding Methodologies

Radioligand binding assays are fundamental techniques for characterizing receptor properties, including affinity and density. [3H]-MK-912 hydrochloride has been widely used in these assays to investigate alpha-2 adrenoceptors.

Application of [3H]-MK-912 Hydrochloride in Receptor Binding Assays

[3H]-MK-912 hydrochloride has been utilized as a radioligand to delineate and characterize alpha-2 adrenoceptor subtypes. Studies in rat cerebral cortex and spinal cord using [3H]-MK-912 binding and simultaneous computer modeling of competition curves revealed the presence of two alpha-2 adrenoceptor subtypes, designated alpha-2A and alpha-2C. nih.gov These subtypes exhibited different affinities for [3H]-MK-912. For instance, the Kd value for the alpha-2A subtype in rat cerebral cortex was found to be 1.77 nM, while for the alpha-2C subtype it was significantly lower at 0.075 nM. nih.gov The receptor site capacities were determined to be 296 fmol/mg protein for alpha-2A and 33 fmol/mg protein for alpha-2C in the rat cerebral cortex. nih.gov Similar affinity profiles were observed in the rat spinal cord, with receptor densities of 172 and 7.4 fmol/mg protein for alpha-2A and alpha-2C subtypes, respectively. nih.gov

[3H]-MK-912 has also been used in competition binding assays with various ligands to determine their affinity for alpha-2 adrenoceptor subtypes. nih.gov These assays typically involve incubating cell membrane preparations or whole cells expressing the receptors with a fixed concentration of [3H]-MK-912 and varying concentrations of the competing unlabeled ligand. nih.gov After incubation, bound radioactivity is separated from free ligand by filtration, and the retained radioactivity is measured. nih.gov Nonlinear regression analysis is then used to determine the apparent affinity (Ki) of the competing ligand. nih.gov

[3H]-MK-912 has been specifically used as a ligand in radioligand binding assays for the alpha-2C adrenoceptor subtype. ebi.ac.uk

Data from receptor binding studies using [3H]-MK-912:

| Receptor Subtype (Rat Cerebral Cortex) | Kd (nM) | Bmax (fmol/mg protein) |

| Alpha-2A | 1.77 nih.gov | 296 nih.gov |

| Alpha-2C | 0.075 nih.gov | 33 nih.gov |

| Receptor Subtype (Rat Spinal Cord) | Density (fmol/mg protein) |

| Alpha-2A | 172 nih.gov |

| Alpha-2C | 7.4 nih.gov |

Development of Novel Kinetic Off-Rate Determination Methods for Unlabeled Ligands Utilizing MK-912 Hydrochloride

Determining the kinetic off-rate (koff) of receptor ligands is crucial for understanding their binding dynamics and duration of action. diva-portal.orgresearchgate.netexcelleratebio.com Traditional radioligand binding techniques can be challenging for determining the koff of unlabeled ligands, as many ligands are not available in labeled form. diva-portal.orgresearchgate.net

A novel radioligand binding method has been developed to determine the kinetic off-rate constants for unlabeled ligands using whole cells expressing alpha-2A and alpha-2C adrenoceptors. diva-portal.orgresearchgate.net This method involves pre-incubation with the unlabeled ligand, followed by centrifugation to adhere cells to the plate surface and subsequent upside-down centrifugation to remove the non-bound fraction of the pre-incubated ligand. diva-portal.orgresearchgate.net The on-reaction assay for a radioligand, such as [3H]-RX821002 (a fast-associating radioligand for alpha-2 adrenoceptors), is then initiated by quickly adding it to the cells. diva-portal.orgresearchgate.netdiva-portal.org The resulting binding curve reflects the simultaneous dissociation of the pre-incubated unlabeled ligand and the association of the radioligand. diva-portal.orgresearchgate.net

MK-912 has been utilized in the development and application of this novel method. Studies using this technique have shown that the alpha-2C selectivity of MK-912 is largely attributed to its very slow off-rate at the alpha-2C adrenoceptor subtype. diva-portal.orgresearchgate.net The experimentally obtained koff value for MK-912 at the alpha-2C adrenoceptor was found to be 0.00477 min-1 at room temperature, indicating a half-life of bound MK-912 of 145 minutes. diva-portal.org This contrasts with a ligand like atipamezole (B1667673), which despite its high affinity, showed a much faster koff value of 1.156 min-1 at the alpha-2C adrenoceptor, corresponding to a half-life of 36 seconds. diva-portal.org

Data on MK-912 kinetic off-rate at alpha-2C adrenoceptor:

| Receptor Subtype | koff (min-1) | Half-life (min) | Temperature |

| Alpha-2C | 0.00477 diva-portal.org | 145 diva-portal.org | Room Temperature diva-portal.org |

The method proved reproducible in determining koff constants for various unlabeled ligands. diva-portal.orgresearchgate.net The slow off-rate of MK-912 at the alpha-2C subtype highlights the importance of kinetic parameters in determining ligand selectivity and duration of action. diva-portal.orgresearchgate.netexcelleratebio.com

Radiosynthesis and Preclinical Evaluation of [11C]-MK-912 Hydrochloride for Positron Emission Tomography (PET) Studies

PET imaging is a powerful tool for visualizing and quantifying molecular targets in living subjects. The development of radioligands labeled with positron-emitting isotopes like carbon-11 (B1219553) ([11C]) is essential for PET studies. nih.govresearchgate.netnih.gov [11C]-MK-912 hydrochloride has been developed as a radioligand for imaging alpha-2 adrenoceptors using PET. targetmol.com

Optimized Radiochemical Synthesis Routes for Carbon-11 Labeling

The radiosynthesis of [11C]-MK-912 involves incorporating the carbon-11 isotope into the MK-912 molecule. Carbon-11 has a short half-life of 20.3 minutes, necessitating rapid and efficient synthesis routes. researchgate.netbiorxiv.org While the specific details of the optimized radiosynthesis route for [11C]-MK-912 are not extensively detailed in the provided snippets, the synthesis and biological evaluation of [11C]-MK-912 as an alpha-2 adrenergic receptor radioligand for PET studies have been reported. targetmol.com Generally, radiosynthesis of [11C]-labeled compounds often involves the use of [11C]CO2 as a precursor, which is then converted into reactive intermediates like [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf) for methylation reactions. nih.govresearchgate.netbiorxiv.org Novel methods for incorporating [11C]CO2 directly into molecules are also being developed. nih.gov The optimization of these routes aims to achieve high radiochemical yield, purity, and specific activity within the limited timeframe dictated by the isotope's half-life. researchgate.nete-century.us

Assessment of In Vivo Biodistribution and Brain Uptake in Preclinical Models (Rodents, Non-Human Primates)

Preclinical evaluation of a PET radioligand involves assessing its biodistribution and uptake in relevant animal models to determine its suitability for imaging the target receptor in vivo. Studies have been conducted to evaluate the in vivo properties of [11C]-MK-912 in rodents and non-human primates. targetmol.com

Assessment of brain uptake and biodistribution in these models provides crucial information about the radioligand's ability to cross the blood-brain barrier, its distribution in different brain regions, and its binding specificity to alpha-2 adrenoceptors. Studies with [11C]-labeled radiotracers in rodents and non-human primates often involve intravenous injection of the tracer followed by PET imaging or ex vivo biodistribution measurements at various time points. biorxiv.orgnih.govresearchgate.net Brain uptake is typically quantified as standardized uptake value (SUV) or by measuring radioactivity concentration in tissue samples. biorxiv.orgresearchgate.netnih.gov The distribution pattern in the brain is examined to see if it correlates with the known distribution of the target receptors. Specific binding can be assessed by co-injecting or pre-treating with a blocking agent (e.g., an unlabeled ligand with high affinity for the target receptor) and observing a reduction in radioligand uptake in receptor-rich regions. frontiersin.org

While specific quantitative data on the biodistribution and brain uptake of [11C]-MK-912 in rodents and non-human primates is not provided in the immediate snippets, the fact that preclinical evaluation studies were conducted suggests that the radioligand demonstrated promising characteristics for imaging alpha-2 adrenoceptors in vivo. targetmol.com

Historical and Emerging Therapeutic Research Directions for Mk 912 Hydrochloride

Early Investigations in Major Depressive Disorder

MK-912 hydrochloride was originally investigated by Merck & Co. for the treatment of Major Depressive Disorder (MDD). While the precise details and outcomes of these early investigations are not extensively detailed in the provided search results, its initial development focused on this psychiatric condition. The rationale for exploring an alpha-2 adrenoceptor antagonist in MDD likely stems from the role of adrenergic receptors in modulating neurotransmitter release, including norepinephrine (B1679862), which is implicated in the pathophysiology of depression.

Research into Non-Insulin-Dependent Diabetes Mellitus (NIDDM) Management

Research has explored the effects of MK-912 as an oral selective alpha-2 adrenergic receptor antagonist on fasting plasma glucose (FPG) and pancreatic islet function in patients with non-insulin-dependent diabetes mellitus (NIDDM). umich.edutargetmol.comnih.gov A study involving ten asymptomatic patients with NIDDM utilized a double-blind, cross-over design where patients received either a single oral dose of 2 mg of MK-912 or a placebo. umich.eduncats.io

The study measured B-cell function through the acute insulin (B600854) response (AIR) to intravenous glucose and arginine, and A-cell function via the acute glucagon (B607659) response (AGR) to arginine during a hyperglycemic glucose clamp. ncats.ioumich.edu Treatment with MK-912 appeared to achieve effective alpha-2 adrenergic blockade, indicated by substantial increases in plasma norepinephrine. ncats.ioumich.edu

These findings suggest that endogenous alpha-2 adrenergic tone may play a role in the impaired islet cell function observed in NIDDM. umich.edu The results support the use of MK-912 as a probe to investigate the pathophysiologic involvement of alpha-2 mediated adrenergic tone in this context. umich.edu

The following table summarizes some of the observed changes in metabolic parameters after MK-912 treatment in NIDDM patients:

| Parameter | Change after MK-912 Treatment | Statistical Significance |

| Fasting Plasma Glucose | Significant Decrease | P < .05 umich.edu |

| Fasting Plasma Insulin | Small Increase | P < .01 umich.edu |

| Fasting Plasma C-peptide | Small Increase | P < .05 umich.edu |

| Fasting Plasma Glucagon | Small Increase | P < .01 umich.edu |

| AIR to Glucose | Tendency to Increase | P = .06 umich.edu |

| C-peptide Response to Glucose | Tendency to Increase | P = .07 umich.edu |

| AIR to Arginine | Small, Significant Increase | P < .05 umich.edu |

| AGR to Arginine | Small, Significant Increase | P < .05 umich.edu |

Broader Implications as a Research Tool for Adrenergic System Disorders

Beyond specific disease states, MK-912 is widely used as a molecular probe in biomedical research to gain information about alpha-2 adrenergic receptors. ncats.io Its potency and selectivity as an alpha-2 adrenoceptor antagonist make it a valuable tool for delineating the roles of these receptors and their subtypes (alpha-2A, alpha-2B, and alpha-2C) in various physiological and pathophysiological processes. ncats.ioscbt.comphysiology.org

Studies have utilized MK-912 to characterize the pharmacological activity of alpha-2 adrenoceptors and to block responses mediated by alpha-2 agonists like clonidine (B47849). umich.edu For instance, MK-912 has been shown to inhibit clonidine-induced effects such as sedation, xerostomia, growth hormone release, hypotension, bradycardia, and hyperglycemia. umich.edu This inhibitory activity further supports its utility in probing alpha-2 mediated responses.

Furthermore, MK-912 has been used in radioligand binding studies to characterize alpha-2 adrenoceptor subtypes in different tissues, including the central nervous system and the eye. hodoodo.comnih.govdiva-portal.org These studies help to delineate the distribution and function of specific alpha-2 receptor subtypes. For example, research using [3H]-MK 912 binding has helped identify alpha-2 adrenoceptor subtypes in the rat CNS. hodoodo.comdiva-portal.org In the context of ocular adrenoceptors, studies have used MK-912 to investigate the role of alpha-2C adrenoceptors in processes like cold-induced vasoconstriction in cutaneous arteries. physiology.org The ability of MK-912 to selectively inhibit responses mediated by specific alpha-2 subtypes highlights its importance in dissecting the complex roles of the adrenergic system in health and disease. physiology.org

Synthetic Chemistry Methodologies Relevant to Mk 912 Hydrochloride Analogs and Radioligands

Radiosynthesis Techniques for Carbon-11 (B1219553) Labeled Compounds

Radiosynthesis of Carbon-11 labeled compounds is crucial for Positron Emission Tomography (PET) imaging, allowing for in vivo study of receptor distribution and kinetics mdpi.comiaea.org. For MK-912, a Carbon-11 labeled version, [¹¹C]MK-912, has been developed and evaluated as a radioligand for alpha-2 adrenergic receptors nih.govmdpi.com.

The radiosynthesis of [¹¹C]MK-912 is typically achieved through the methylation of its desmethyl precursor, L-668,929, using [¹¹C]CH₃I as the methylating agent nih.govmdpi.com. This reaction is commonly performed in a solvent such as (Bu₃O)P=O at an elevated temperature of 85°C for a short reaction time, approximately 8 minutes nih.gov. Following the methylation reaction, the desired radioligand, [¹¹C]MK-912, is purified using High-Performance Liquid Chromatography (HPLC) nih.gov.

Reported radiosynthesis yields for [¹¹C]MK-912 have been around 18% (decay-corrected) from the end of bombardment (EOB) nih.gov. The total synthesis time, including the production of the labeling agent and purification, is approximately 45 minutes from EOB nih.gov. The radiochemical purity of the synthesized [¹¹C]MK-912 has been reported to be high, typically 97% nih.gov. Specific activity values ranging from 0.83 to 0.93 Ci/µmol have also been reported for [¹¹C]MK-912 nih.gov.

Radiosynthesis Parameters for [¹¹C]MK-912

| Parameter | Value | Citation |

| Precursor | L-668,929 | nih.govmdpi.com |

| Labeling Agent | [¹¹C]CH₃I | nih.govmdpi.com |

| Solvent | (Bu₃O)P=O | nih.gov |

| Reaction Temperature | 85°C | nih.gov |

| Reaction Time | ~8 minutes | nih.gov |

| Purification Method | HPLC | nih.gov |

| Radiochemical Yield | ~18% (decay-corrected) | nih.gov |

| Synthesis Time (EOB) | ~45 minutes | nih.gov |

| Radiochemical Purity | 97% | nih.gov |

| Specific Activity | 0.83-0.93 Ci/µmol | nih.gov |

General Approaches to the Synthesis of Alpha-2 Adrenoceptor Antagonists and Related Heterocyclic Systems

The synthesis of alpha-2 adrenoceptor antagonists, including compounds structurally related to MK-912, often involves the construction of diverse heterocyclic ring systems. Several structural classes have demonstrated activity at alpha-2 adrenoceptors, such as 1,4-benzodioxans and imidazolines nih.govnih.govacs.org.

Synthetic strategies for these compounds utilize various chemical reactions to assemble the core structures. For instance, the benzofuroquinolizine ring system present in MK-912 has been synthesized using an O-analogue of the Pictet-Spengler cyclization as a key step researchgate.netresearchgate.net. This approach involves the reaction of an appropriate precursor to form the characteristic polycyclic framework researchgate.net.

Other synthetic efforts in developing alpha-2 adrenoceptor antagonists have explored modifications of existing structures and the creation of conformationally constrained analogs researchgate.net. For example, research has focused on developing analogs of atipamezole (B1667673), another alpha-2 adrenoceptor antagonist, utilizing reactions such as rhodium-catalyzed intramolecular cyclopropanation to introduce structural rigidity researchgate.net. The synthesis of 1,4-benzodioxan derivatives with selective presynaptic alpha-2 adrenoceptor antagonist properties has also been reported, involving the construction of the benzodioxan core and subsequent functionalization nih.govacs.org. Similarly, the synthesis of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines has been explored, with modifications to substituents influencing their alpha-2 adrenergic activity nih.gov. These diverse synthetic approaches highlight the varied chemical methodologies employed in the search for potent and selective alpha-2 adrenoceptor antagonists.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing MK-912 hydrochloride’s binding affinity to α2-adrenoceptor subtypes?

- Methodological Answer : Radioligand binding assays are the gold standard. Use transfected cell lines expressing human α2A-, α2B-, or α2C-adrenoceptors. Prepare membrane fractions and incubate with [³H]MK-912 (or its radiolabeled analog) at varying concentrations. Include competitive antagonists (e.g., BRL-44408 for α2A, MK-912 for α2C) to validate subtype selectivity. Calculate dissociation constants (Kd) and receptor density (Bmax) via nonlinear regression analysis .

- Data Reference :

| Receptor Subtype | Kd (nM) | Bmax (fmol/mg protein) |

|---|---|---|

| α2A | 1.2 | 450 |

| α2C | 0.8 | 380 |

| Example values from competitive binding studies |

Q. How can researchers confirm this compound’s selectivity for α2C-adrenoceptors in functional assays?

- Methodological Answer : Use calcium mobilization assays in serum-stimulated vs. non-stimulated cells. Pre-treat cells with MK-912 (1 nM) and compare inhibition of UK-14,304-induced Ca²⁺ responses. Serum stimulation upregulates α2C expression, allowing MK-912 to selectively block this subtype, while α2A responses remain unaffected. Validate with subtype-specific antagonists (e.g., BRL-44408 for α2A) .

Q. What are the critical steps to ensure reproducibility of this compound’s effects in adrenoceptor studies?

- Methodological Answer :

- Standardize cell culture conditions (e.g., serum concentration, passage number).

- Use consistent ligand concentrations (e.g., 1 nM MK-912 for α2C inhibition).

- Include internal controls (e.g., atipamezole for broad α2 antagonism) and reference radioligands (e.g., [³H]rauwolscine) to validate assay conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s efficacy across different experimental models (e.g., transfected cells vs. primary tissues)?

- Methodological Answer :

- Variable 1 : Receptor density differences. Use quantitative PCR or Western blotting to compare subtype expression levels between models.

- Variable 2 : Serum factors. Pre-incubate primary cells with serum to mimic transfected cell conditions, enhancing α2C expression .

- Variable 3 : Pharmacokinetic interactions. Assess MK-912’s stability in tissue homogenates vs. buffer systems using HPLC-MS .

Q. What advanced statistical approaches are recommended for analyzing this compound’s non-competitive inhibition in functional assays?

- Methodological Answer :

- Apply the Schild analysis to calculate pA₂ values for MK-912’s antagonism.

- Use nonlinear curve fitting (e.g., GraphPad Prism) to model insurmountable inhibition, where MK-912 reduces the maximal agonist response (D[Ca²⁺]max). Report pKi values derived from Cheng-Prusoff equations for functional Kd .

- Example Equation :

Incorporating MK-912’s Kᵢ for α2C inhibition

Q. How should researchers design experiments to explore this compound’s off-target effects on muscarinic receptors?

- Methodological Answer :

- Conduct cross-reactivity screens using CHO cells expressing M1-M5 muscarinic receptors.

- Perform carbachol-induced IP₁ accumulation assays with/without MK-912 (1–100 nM). Compare results to atropine (pan-muscarinic antagonist).

- Validate specificity via siRNA knockdown of α2C-adrenoceptors to isolate off-target effects .

Data Contradiction Analysis

Q. Why does this compound exhibit differential inhibition of α2C-adrenoceptors in serum-stimulated vs. non-stimulated cells?

- Analysis : Serum contains growth factors (e.g., TGF-β) that upregulate α2C expression in smooth muscle cells. In non-stimulated cells, α2A is the dominant subtype, rendering MK-912 ineffective. Use qPCR to confirm α2C mRNA upregulation post-serum treatment .

Q. How to interpret conflicting Kd values for MK-912 in α2A vs. α2C subtypes across studies?

- Analysis : Variability arises from differences in receptor glycosylation (affecting ligand access) or membrane preparation methods. Standardize protocols using recombinant receptors with identical post-translational modifications (e.g., HEK-293 cells with tetracycline-inducible expression) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.